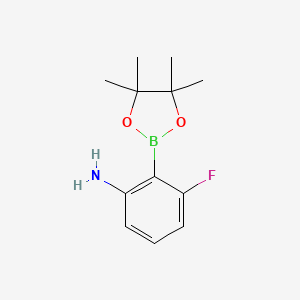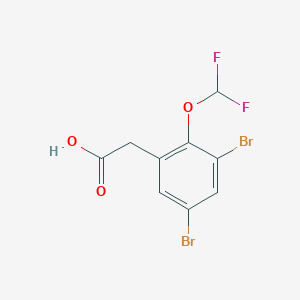
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
Übersicht
Beschreibung
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid is a versatile chemical compound utilized in diverse scientific research areas, such as pharmaceutical development, organic synthesis, and material science. Its unique properties make it a valuable tool for studying various biological processes and designing novel compounds for therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid typically involves the bromination of 2-(difluoromethoxy)phenylacetic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylacetic acid moiety can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acids with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the phenylacetic acid moiety.
Reduction Reactions: Products include alcohols or amines formed by the reduction of the phenylacetic acid moiety.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological processes and interactions due to its unique chemical properties.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in material science for the design and synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid involves its interaction with molecular targets and pathways in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Another brominated compound with similar applications in organic synthesis and material science.
3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile:
Uniqueness
3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid is unique due to its combination of bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances the compound’s reactivity and potential for forming diverse derivatives, making it a valuable tool in various scientific research fields.
Eigenschaften
IUPAC Name |
2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMRZEADZUWRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


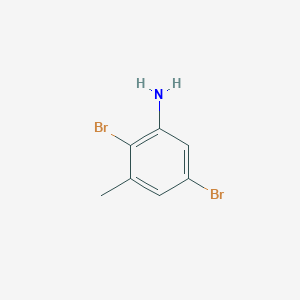
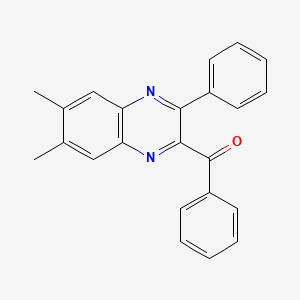
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1412456.png)

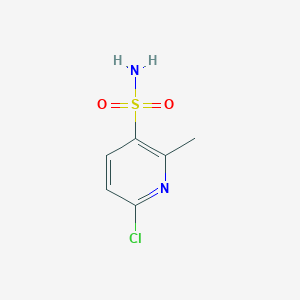

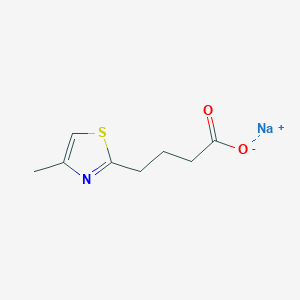
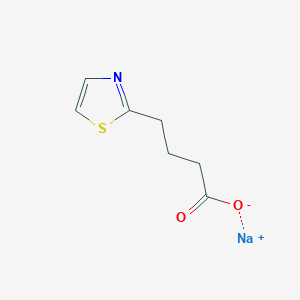
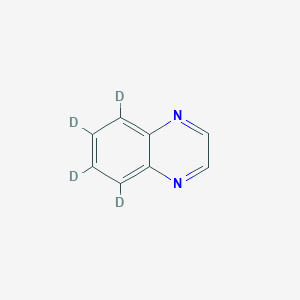
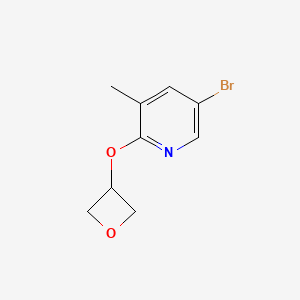

![tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate](/img/structure/B1412470.png)
